molecular formula C15H13N7O3S B13373719 N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B13373719
M. Wt: 371.4 g/mol
InChI Key: SEKUXFIHTPSUEH-UHFFFAOYSA-N
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Description

N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including furyl, oxadiazole, tetrazole, and thiophene

Properties

Molecular Formula

C15H13N7O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C15H13N7O3S/c1-8-9(2)26-15(22-7-17-20-21-22)12(8)14(23)16-6-11-18-13(19-25-11)10-4-3-5-24-10/h3-5,7H,6H2,1-2H3,(H,16,23)

InChI Key

SEKUXFIHTPSUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=NC(=NO2)C3=CC=CO3)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The furyl and thiophene rings are introduced through subsequent steps involving cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furyl and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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